Benzamide, 4-methoxy-N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide is a complex organic compound with a unique structure that includes a methoxy group, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(4-methylphenyl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methylphenyl)benzamide
- 4-Methoxybenzenamide, N-(4-methoxyphenyl)
Uniqueness
4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide is unique due to the presence of the piperazine ring, which can confer specific biological activities and interactions that are not observed in simpler analogs. This structural feature makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89767-65-7 |
---|---|
Molecular Formula |
C26H27N3O3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-19-3-11-23(12-4-19)28-15-17-29(18-16-28)26(31)21-5-9-22(10-6-21)27-25(30)20-7-13-24(32-2)14-8-20/h3-14H,15-18H2,1-2H3,(H,27,30) |
InChI Key |
NLSUZLWENXNKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.